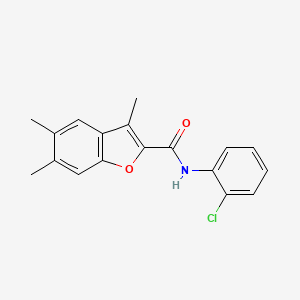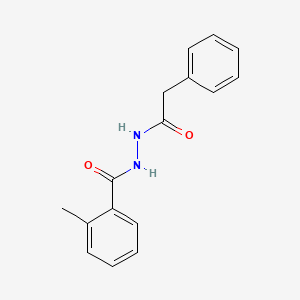
3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol, also known as AMEQ, is a synthetic compound that belongs to the family of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in treating various diseases.
Mécanisme D'action
The mechanism of action of 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol is not fully understood, but it is believed to act on various cellular pathways. In cancer research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to induce apoptosis by activating the caspase pathway. It also inhibits cell proliferation by inhibiting the PI3K/Akt/mTOR pathway. In inflammation research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In infectious disease research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to inhibit bacterial and viral replication by interfering with various cellular pathways.
Biochemical and Physiological Effects:
3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to have various biochemical and physiological effects. In cancer research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to inhibit the replication of various bacterial and viral pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol in lab experiments is its potential to treat various diseases. It has shown activity against cancer, inflammation, and infectious diseases. Another advantage is that it can be synthesized using a multi-step process starting from 2-methyl-4-quinolinol. However, one of the limitations of using 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in treating diseases.
Orientations Futures
There are several future directions for research on 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol. One direction is to further investigate its mechanism of action. This will help to optimize its use in treating various diseases. Another direction is to investigate its activity against other diseases, such as neurodegenerative diseases. Additionally, research can be done to optimize the synthesis method of 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol to make it more efficient and cost-effective.
Méthodes De Synthèse
3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol can be synthesized using a multi-step process starting from 2-methyl-4-quinolinol. The synthesis involves the reaction of 2-methyl-4-quinolinol with 1-bromohexane to form 3-(1-bromohexyl)-2-methyl-4-quinolinol. This intermediate is then reacted with sodium azide to form 3-(1-azepanylmethyl)-2-methyl-4-quinolinol. Finally, the ethoxy group is introduced using ethyl iodide and a base.
Applications De Recherche Scientifique
3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has shown potential in treating various diseases, including cancer, inflammation, and infectious diseases. In cancer research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, 3-(1-azepanylmethyl)-6-ethoxy-2-methyl-4-quinolinol has shown activity against various bacterial and viral pathogens.
Propriétés
IUPAC Name |
3-(azepan-1-ylmethyl)-6-ethoxy-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-3-23-15-8-9-18-16(12-15)19(22)17(14(2)20-18)13-21-10-6-4-5-7-11-21/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNLBAZPWDVCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197804 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5746149.png)
![N-(2-thienylmethyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5746158.png)

![2-[benzyl(2-chlorobenzyl)amino]ethanol](/img/structure/B5746175.png)
![2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746195.png)

![4-(4-methoxyphenyl)-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5746207.png)

![6-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5746216.png)



![N-[2-(4-chlorophenoxy)ethyl]benzamide](/img/structure/B5746250.png)
